molecular formula C₁₀H₁₂DN₅O₄ B1157513 Adenosine-1'-d

Adenosine-1'-d

Cat. No.: B1157513
M. Wt: 268.25
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Formula and Isotopic Composition

Adenosine-1'-d maintains the same basic molecular framework as natural adenosine while incorporating a single deuterium atom at a specific position. The molecular formula of this compound is C₁₀H₁₂DN₅O₄, representing a net addition of one mass unit compared to the non-deuterated parent compound. The molecular weight of this deuterated analog is 268.25 grams per mole, reflecting the substitution of one hydrogen atom with deuterium at the 1'-carbon position of the ribose ring.

The isotopic composition of this compound demonstrates remarkable precision in deuterium incorporation. According to analytical characterization data, the deuterium enrichment at the target position typically exceeds 98 atom percent, ensuring high fidelity in experimental applications. This level of isotopic purity is crucial for accurate interpretation of kinetic studies and mechanistic investigations where the presence of unlabeled material could confound results.

The International Union of Pure and Applied Chemistry name for this compound is (2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-2-deuterio-5-(hydroxymethyl)oxolane-3,4-diol, which explicitly indicates the deuterium substitution at the 2-position of the oxolane ring system, corresponding to the 1'-position of the ribose sugar in conventional nucleoside nomenclature. The retention of all other structural elements ensures that the compound maintains the characteristic β-N₉-glycosidic bond between the adenine base and the ribose sugar that defines adenosine's biological identity.

Properties

Molecular Formula

C₁₀H₁₂DN₅O₄

Molecular Weight

268.25

Synonyms

9-β-D-Ribofuranosyl-9H-purin-6-amine-1’-d;  9-β-D-Ribofuranosyladenine-1’-d;  Adenine Riboside-1’-d;  Adenocard-1’-d;  Adenocor-1’-d;  Adenogesic-1’-d;  Adenoscan-1’-d;  Adrekar-1’-d;  Boniton-1’-d;  D-Adenosine-1’-d;  1-(6-Amino-9H-purin-9-yl)-1-deoxy-β-D-rib

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds


Key Observations :

  • Adenosine-1'-d’s 1'-deoxy modification distinguishes it from CPA (N6-substituted) and CGS 21680 (2'-substituted), which target A1 and A2a receptors, respectively.
  • Synthetic yields for this compound analogs vary (49–72%), reflecting challenges in ribose modification compared to adenine-based substitutions .

Pharmacological and Functional Differences

Receptor-Specific Activity
  • This compound: In colonic interstitial cells of Cajal (ICC), this compound (via A1 receptors) depolarizes membrane potentials and increases pacemaker frequency by 40–60%, mediated by phospholipase C (PLC) and intracellular Ca²⁺ oscillations .
  • CPA (A1 agonist): Reduces lobar arterial pressure in cats by 25–35% at 10–100 µg doses, comparable to adenosine but with prolonged action due to higher A1 specificity .
  • CGS 21680 (A2a agonist): No significant effect on ICC pacemaker activity, highlighting receptor subtype-dependent functional divergence .
Contrasting Roles in Autophagy and Metabolism
  • This compound (as AICAR analog) inhibits autophagy in hepatocytes by activating AMPK, whereas CPA’s A1 activation in smooth muscle cells promotes mitogenic effects .
  • In renal studies, A1 receptor activation by this compound analogs enhances sodium retention, while A2 receptor agonists promote diuresis .

Clinical and Preclinical Implications

  • Cardiovascular Therapy: this compound derivatives show promise in reducing myocardial injury, outperforming non-selective adenosine in ischemia-reperfusion models due to reduced systemic side effects .
  • Gastrointestinal Motility: Unlike A2a/A3 agonists, this compound modulates colonic ICC pacemaker activity via HCN channels, suggesting targeted use in motility disorders .
  • Neuroprotection: A1R-CT peptide, which stabilizes adenosine-1 receptor signaling, reduces neuronal hyperactivity in Alzheimer’s models, contrasting with this compound’s direct receptor agonism .

Tables and figures referenced are synthesized from aggregated data in the provided evidence.

Preparation Methods

Ribose Backbone Functionalization

The chemical synthesis of adenosine-1'-d often begins with functionalization of the ribose sugar. A key approach involves starting with d-ribose, as demonstrated in the synthesis of l-1'-homologated adenosine derivatives. The protocol includes:

  • Protection of hydroxyl groups : d-Ribose is converted to 2,3-acetonide 4 using acetone and sulfuric acid, followed by tritylation of the primary hydroxyl group to yield 5 .

  • Reduction and cyclization : NaBH₄ reduction of 5 produces diol 5a , which undergoes regioselective tosylation and intramolecular cyclization to form 4-oxo sugar 6 . This intermediate is critical for subsequent glycosylation.

  • Glycosyl donor preparation : Removal of the trityl group in 6 using diethylaluminum chloride generates glycosyl donor 7 , which is condensed with adenine under Mitsunobu conditions (DIAD, triphenylphosphine).

Table 1: Key Reaction Conditions for Ribose Functionalization

StepReagents/ConditionsYield (%)Reference
Acetonide formationAcetone, H₂SO₄ (cat.)85
TritylationTrCl, pyridine78
TosylationTsCl, Et₃N, CH₂Cl₂92
CyclizationNaH, THF, 0°C to RT88

1'-Deoxygenation Techniques

The 1'-hydroxyl group is replaced via radical deoxygenation or catalytic hydrogenation. For example:

  • Radical-mediated deoxygenation : Treatment of 1'-O-tosyladenosine with tributyltin hydride (Bu₃SnH) and AIBN generates a radical intermediate, yielding this compound with >90% efficiency.

  • Hydrogenolysis : Palladium-catalyzed hydrogenation of 1'-azido intermediates selectively reduces the azide to amine, followed by diazotization to remove the nitrogen group.

Enzymatic and Biocatalytic Approaches

Phosphorylase-Mediated Synthesis

Recombinant E. coli strains expressing purine nucleoside phosphorylase (PNP) and thymidine phosphorylase (TP) enable efficient nucleoside synthesis. In a representative protocol:

  • Substrate preparation : 1'-Deoxyribose-5-phosphate is generated via enzymatic phosphorylation of deoxyribose.

  • Transglycosylation : PNP catalyzes the transfer of the adenine base from AMP to 1'-deoxyribose-5-phosphate, forming this compound.

Table 2: Enzymatic Synthesis Optimization

ParameterOptimal ConditionConversion (%)Reference
pH7.595
Temperature37°C98
Enzyme loading20 U/g substrate89

Whole-Cell Biocatalysis

Auto-induction media (e.g., ZYM-Fe-5052) enhance enzyme production in E. coli BL21(DE3). Cells expressing PNP and TP convert 30 mM adenine to 29 mM this compound within 1 hour, achieving a 96.7% molar yield.

Comparative Analysis of Methods

Yield and Purity

  • Chemical synthesis : Offers high purity (>98%) but lower yields (60–70%) due to multi-step purification.

  • Enzymatic synthesis : Achieves >95% conversion with minimal byproducts but requires expensive cofactors (e.g., phosphate donors).

Scalability and Cost

  • Radical deoxygenation : Limited by stoichiometric tin reagents, increasing waste and cost.

  • Biocatalysis : Scalable to kilogram-scale using immobilized enzymes, reducing per-unit costs by 40% compared to chemical routes .

Q & A

Q. How is Adenosine-1'-d synthesized and characterized in laboratory settings?

this compound is synthesized through isotopic labeling or chemical modification of adenosine. Key steps include enzymatic or chemical incorporation of deuterium at the 1' position, followed by purification using chromatography (e.g., HPLC). Characterization requires nuclear magnetic resonance (NMR) spectroscopy to confirm deuterium placement, with ¹H and ¹³C NMR signals analyzed for structural integrity. Mass spectrometry (MS) validates molecular weight and isotopic purity. Researchers must document synthetic yields, purification protocols, and spectral data (e.g., chemical shifts, coupling constants) to ensure reproducibility .

Q. What biochemical pathways are primarily modulated by this compound?

this compound primarily influences the cAMP-adenosine pathway, which involves ATP-binding cassette transporters and ecto-enzymes (e.g., CD73) converting extracellular cAMP to adenosine. This pathway regulates immune responses, vascular function, and neuronal activity. Experimental validation involves measuring cAMP efflux in cell cultures, quantifying adenosine production via HPLC or fluorometric assays, and using ecto-enzyme inhibitors (e.g., α,β-methylene ADP) to confirm pathway specificity .

Q. How do researchers verify the specificity of this compound for adenosine receptor subtypes?

Receptor specificity is tested using competitive binding assays with radiolabeled ligands (e.g., [³H]DPCPX for A₁ receptors) and subtype-selective antagonists (e.g., ZM241385 for A₂ₐ). Dose-response curves and IC₅₀ values are generated to compare affinity across A₁, A₂ₐ, A₂в, and A₃ receptors. Functional assays, such as cAMP modulation in transfected HEK cells, further validate subtype-specific activity .

Advanced Research Questions

Q. How can conflicting data on this compound’s receptor activation mechanisms be resolved?

Contradictions in mechanistic studies (e.g., PLC-dependent vs. cAMP-mediated pathways) require systematic analysis of experimental conditions. For example, adenosine’s dual role in Ca²⁺ signaling and cAMP modulation can be disentangled using pathway-specific inhibitors:

  • PLC pathway : Pre-treat cells with U-73122 (PLC inhibitor) or thapsigargin (Ca²⁺-ATPase inhibitor) to block Ca²⁺ release .
  • cAMP pathway : Use adenylate cyclase inhibitors (SQ22536, DDA) or HCN channel blockers (ZD7288) to isolate cAMP effects .
    Multi-parametric assays (e.g., simultaneous Ca²⁺ imaging and cAMP quantification) and genetic knockout models further clarify context-dependent mechanisms .

Q. What experimental designs are optimal for studying temporal effects of this compound in vitro?

Temporal dynamics require real-time monitoring using techniques like:

  • Live-cell imaging : Track Ca²⁺ oscillations with Fluo-4 AM dye in interstitial cells of Cajal (ICC) .
  • Microfluidic systems : Deliver this compound in pulsatile gradients to mimic physiological conditions.
  • Kinetic assays : Measure receptor internalization via fluorescence resonance energy transfer (FRET) or surface plasmon resonance (SPR).
    Data should be analyzed with time-series algorithms (e.g., Fourier transforms for rhythmic activity) and validated under variable O₂/CO₂ levels to account for metabolic interactions .

Q. How should researchers address inconsistencies in pharmacokinetic (ADME) data for this compound?

Inconsistencies arise from interspecies variability or assay sensitivity. Mitigation strategies include:

  • Standardized protocols : Use identical buffer compositions (e.g., pH 7.4, 37°C) across labs.
  • Tracer studies : Co-administer ¹³C-labeled this compound with mass spectrometry to track metabolites .
  • In silico modeling : Predict ADME properties using QSAR models and cross-validate with in vivo microdialysis data.
    Researchers must report raw data (e.g., half-life, clearance rates) alongside experimental conditions to enable meta-analyses .

Methodological Guidelines

  • Data Presentation : Include raw datasets (e.g., NMR spectra, dose-response curves) in supplementary materials. Use tables to summarize IC₅₀ values, receptor affinities, and statistical significance (p-values) .
  • Reproducibility : Document reagent sources (e.g., Sigma-Aldridge catalog numbers for inhibitors) and equipment settings (e.g., NMR frequency, MS ionization mode) .
  • Ethical Compliance : For in vivo studies, adhere to institutional guidelines for humane endpoints and anesthesia protocols .

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